1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a unique organic compound known for its intricate structure and versatility in various fields of scientific research. This compound has gained attention due to its potential applications in medicinal chemistry, biochemistry, and industrial chemistry. Its structure features a combination of pyrazole, triazolopyridazine, and thiophene moieties, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediate compounds, which are then subjected to a series of reactions involving various reagents and conditions:
Initial synthesis: The synthesis usually starts with the preparation of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. This compound is then converted into its corresponding acid chloride using thionyl chloride.
Intermediate formation: The acid chloride reacts with 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine to form the intermediate compound.
Final coupling: The intermediate is then coupled with an appropriate amine to form this compound.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions:
Types of Reactions
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Reagents like alkyl halides or acyl halides are used in substitution reactions, often under reflux conditions with a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its unique structure enables it to interact with specific enzymes and receptors, making it a potential candidate for treating various diseases.
Industry
In industry, 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide involves interactions with specific molecular targets and pathways:
Molecular Targets
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Receptors: It can bind to specific receptors on cell surfaces, triggering signaling pathways that influence cellular functions.
Pathways Involved
Signal Transduction: The compound can modulate signal transduction pathways, affecting how cells respond to external stimuli.
Metabolic Pathways: It can influence metabolic pathways by interacting with key enzymes, altering the production and utilization of metabolic intermediates.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethyl-1H-pyrazole-4-carboxamide: Shares the pyrazole core structure but lacks the triazolopyridazine and thiophene moieties.
6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine: Contains the triazolopyridazine and thiophene groups but lacks the pyrazole carboxamide moiety.
1,3,5-trimethyl-N-((6-(furan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
There you have it—a detailed look at 1,3,5-trimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS/c1-10-16(11(2)23(3)21-10)17(25)18-8-15-20-19-14-5-4-13(22-24(14)15)12-6-7-26-9-12/h4-7,9H,8H2,1-3H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESIGKYKZSWLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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